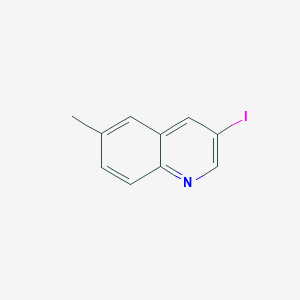

3-Iodo-6-methylquinoline

Description

BenchChem offers high-quality 3-Iodo-6-methylquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Iodo-6-methylquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-iodo-6-methylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8IN/c1-7-2-3-10-8(4-7)5-9(11)6-12-10/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKJZKZUMQKRVNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC(=CN=C2C=C1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis Architectures for 3-Iodo-6-methylquinoline

[1]

Executive Summary

3-Iodo-6-methylquinoline (CAS: 106678-29-9) is a high-value heteroaromatic scaffold, primarily utilized as a precursor for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck) to generate 3-substituted quinoline libraries.[1] The 6-methyl group provides a handle for further benzylic functionalization or SAR exploration, while the 3-iodo position offers orthogonal reactivity compared to the more electron-rich benzene ring.[1]

Historically, introducing iodine at the C3 position of the quinoline core has been challenging due to the electronic bias of the ring system. Electrophilic aromatic substitution typically favors the C5 and C8 positions on the benzene ring.[1] Consequently, modern synthesis relies on radical C-H functionalization or iodonium-mediated cyclization strategies to achieve high regioselectivity.[1]

This guide details three distinct pathways, ranked by operational efficiency and regiocontrol.

Retrosynthetic Analysis

To design a robust synthesis, we must analyze the disconnections available for the 3-iodo-6-methylquinoline framework.[1]

Figure 1: Retrosynthetic map highlighting the three primary strategic disconnections.

Pathway A: Radical C-H Iodination (The Modern Standard)

Mechanism: Radical Substitution (

This is the most atom-economical route, utilizing the commercially available 6-methylquinoline (or synthesized via Skraup reaction).[1] Unlike electrophilic iodination (

Mechanistic Insight

The reaction proceeds via the generation of an iodine radical (

Experimental Protocol

Materials:

-

6-Methylquinoline (1.0 equiv)[1]

-

Sodium Iodide (NaI) (2.0 equiv)

-

Potassium Persulfate (

) (2.0 equiv) -

Manganese(II) Sulfate (

) (10 mol%) - Catalyst[1] -

Solvent: 1,2-Dichloroethane (DCE) or Acetonitrile (

)

Step-by-Step Methodology:

-

Setup: In a 50 mL sealed tube or pressure vial equipped with a magnetic stir bar, dissolve 6-methylquinoline (143 mg, 1.0 mmol) in DCE (5.0 mL).

-

Reagent Addition: Add NaI (300 mg, 2.0 mmol),

(540 mg, 2.0 mmol), and -

Reaction: Seal the vessel and heat the mixture to 130°C in an oil bath. Stir vigorously for 12–16 hours. The high temperature is critical for the thermal activation of the persulfate.[1]

-

Workup: Cool to room temperature. Dilute with dichloromethane (DCM, 20 mL) and wash with saturated

(sodium thiosulfate) solution to quench unreacted iodine (indicated by the disappearance of the dark brown color). -

Extraction: Wash the organic layer with saturated

and brine. Dry over anhydrous -

Purification: Purify the crude residue via flash column chromatography on silica gel (Gradient: 5% to 20% EtOAc in Hexanes).

Typical Yield: 60–65% Key Reference: Chem. Commun., 2015, 51 , 12564-12567.[1] (Demonstrates C3 selectivity for 6-methylquinoline).[1]

Pathway B: Iodonium-Mediated Cyclization (De Novo Synthesis)

Mechanism: Electrophilic Cyclization (6-endo-dig) Regioselectivity: Exclusive Reliability: Very High[1]

This pathway constructs the pyridine ring and installs the iodine atom simultaneously.[1] It is ideal if 6-methylquinoline is not available or if the radical route yields inseparable isomers.[1]

Workflow Visualization

Figure 2: Electrophilic cyclization mechanism.

Experimental Protocol

Precursor Synthesis:

Start with 2-iodo-4-methylaniline .[1] Perform a Sonogashira coupling with trimethylsilylacetylene (TMSA), followed by desilylation (

Cyclization Step:

-

Dissolution: Dissolve 2-ethynyl-4-methylaniline (1.0 mmol) in acetonitrile (

, 10 mL). -

Iodination: Add Iodine (

) (381 mg, 1.5 mmol) and -

Reaction: Stir at room temperature for 1–2 hours. Monitor by TLC.[1] The reaction is typically fast.[1]

-

Quench: Pour the mixture into saturated

solution to remove excess iodine. -

Isolation: Extract with EtOAc (3 x 15 mL). Dry organic phases over

and concentrate. -

Purification: Recrystallize from Ethanol/Hexane or use flash chromatography (Hexane/EtOAc 9:1).

Typical Yield: 80–90%

Pathway C: Halogen Exchange (The "Classical" Route)

Mechanism: Lithium-Halogen Exchange Utility: Best for converting existing bromo-stocks.[1]

If 3-bromo-6-methylquinoline is available (CAS: 66438-78-6), this is the most direct method to the iodide.[1]

Experimental Protocol

-

Inert Atmosphere: Flame-dry a 25 mL Schlenk flask and purge with Argon.

-

Solvation: Add 3-bromo-6-methylquinoline (1.0 mmol) and dry THF (10 mL). Cool to -78°C (dry ice/acetone bath).

-

Lithiation: Dropwise add n-Butyllithium (1.1 mmol, 2.5 M in hexanes). Stir at -78°C for 30 minutes. The solution will likely turn deep red/orange (quinolinyl lithium species).[1]

-

Iodination: Add a solution of Iodine (

) (1.2 mmol) in dry THF dropwise. -

Warming: Allow the reaction to warm to room temperature over 1 hour.

-

Workup: Quench with saturated

, then wash with -

Yield: 75–85%.

Comparison of Methodologies

| Feature | Pathway A (Radical C-H) | Pathway B (Cyclization) | Pathway C (Halogen Exch.) |

| Starting Material | 6-Methylquinoline | 2-Ethynyl-4-methylaniline | 3-Bromo-6-methylquinoline |

| Cost | Low | Moderate | High (if buying bromide) |

| Step Count | 1 Step | 2-3 Steps (from aniline) | 1 Step |

| Regioselectivity | High (>95% C3) | Exclusive | Exclusive |

| Scalability | Excellent | Good | Moderate (cryogenic) |

| Recommendation | Primary Choice | Precision Choice | Backup Choice |

Quality Control & Characterization

To validate the synthesis of 3-Iodo-6-methylquinoline , ensure the following spectral signatures are met:

References

-

Regioselective Radical Iodination (Pathway A)

-

Metal-Free Iodine Mediated Iodination

- Sun, K., et al. "Regioselective, Molecular Iodine-Mediated C3 Iodination of Quinolines." Organic Letters, 2015, 17(18), 4408–4411.

-

Iodocyclization Strategies (Pathway B)

-

General Properties of 6-Methylquinoline

-

PubChem Compound Summary for CID 7059, 6-Methylquinoline.[1]

-

Strategic Selection of Starting Materials for 3-Iodo-6-methylquinoline Synthesis

The following technical guide details the strategic selection and utilization of starting materials for the synthesis of 3-Iodo-6-methylquinoline .

This guide prioritizes Direct C-H Functionalization as the primary, high-yield pathway (93% yield), while providing a robust De Novo Ring Construction (Iodocyclization) as a secondary route for complex scaffold generation.

Strategic Overview

The synthesis of 3-Iodo-6-methylquinoline (CAS: 1424246-00-3) presents a specific regiochemical challenge. The quinoline ring is naturally deactivated at the C3 position towards electrophilic aromatic substitution, making direct iodination difficult using classical methods (which favor C5/C8).

To overcome this, two distinct synthetic strategies are employed:

-

Pathway A (Direct C-H Functionalization): A modern, radical-mediated approach that directly installs iodine at C3 on the pre-formed quinoline core. This is the preferred route for scale and atom economy.

-

Pathway B (De Novo Cyclization): A convergent approach building the ring from acyclic precursors (p-toluidine derivatives), allowing for the simultaneous installation of the iodine atom during ring closure.

Retrosynthetic Analysis

Figure 1: Retrosynthetic logic separating the direct functionalization of the parent heterocycle (Pathway A) from the modular construction approach (Pathway B).

Pathway A: Direct C-H Functionalization (Primary Route)

Mechanism: Radical-Mediated Oxidative Iodination Target Yield: ~93% Reference: RSC Advances / Org. Chem. Front. (See Ref [1])

This pathway utilizes a metal-free, peroxide-mediated system to generate iodine radicals, which selectively attack the C3 position of the quinoline ring. It is superior due to the low cost of the starting material (6-methylquinoline) compared to functionalized anilines.

Core Starting Materials

| Material | CAS No. | Grade | Role | Critical Specification |

| 6-Methylquinoline | 91-62-3 | >98% | Scaffold | Must be free of 8-methyl isomer impurities. |

| Iodine (I₂) | 7553-56-2 | Resublimed | Reagent | Finely ground to ensure rapid dissolution. |

| TBHP (tert-Butyl hydroperoxide) | 75-91-2 | 70% aq. | Oxidant | Safety Warning: Peroxide concentration must be monitored. |

| DMSO (Dimethyl sulfoxide) | 67-68-5 | Anhydrous | Solvent | Acts as both solvent and mild oxidant in some variants. |

Technical Protocol (Self-Validating)

-

Charge: In a sealed tube, dissolve 6-Methylquinoline (1.0 equiv) and Iodine (1.0 equiv) in DMSO.

-

Initiation: Add TBHP (2.0 equiv, 70% aq. solution) dropwise.

-

Reaction: Heat to 100–110 °C for 12–24 hours.

-

Validation Point: The reaction mixture should transition from deep violet (I₂) to a dark brown/amber solution, indicating consumption of molecular iodine.

-

-

Workup: Quench with saturated Na₂S₂O₃ (sodium thiosulfate) to remove unreacted iodine (color change to pale yellow). Extract with Ethyl Acetate.[1][2]

-

Purification: Silica gel chromatography (Hexane/EtOAc).

Mechanistic Insight: The TBHP generates tert-butoxyl radicals, which facilitate the formation of iodine radicals. The C3 position of quinoline, while electron-deficient, is accessible to radical attack under these conditions, avoiding the steric hindrance found at C5/C8.

Pathway B: De Novo Iodocyclization (Secondary Route)

Mechanism: Electrophilic Cyclization (6-endo-dig) Target Yield: 60–80% Reference: J. Org. Chem. (See Ref [2])

This route is essential if the 6-methylquinoline core is not available or if the user intends to introduce sensitive functional groups that would not survive the oxidative conditions of Pathway A.

Core Starting Materials

| Material | CAS No. | Role | Critical Specification |

| p-Toluidine | 106-49-0 | Amine Source | The para-methyl group directs the cyclization to the 6-position. |

| Propargyl Bromide | 106-96-7 | Alkyne Source | 80% solution in toluene is standard handling form. |

| Tosyl Chloride (TsCl) | 98-59-9 | Protecting Group | Essential to prevent N-oxidation and direct regioselectivity. |

| NIS (N-Iodosuccinimide) | 516-12-1 | Iodine Source | Provides a "positive" iodine (I⁺) equivalent for electrophilic attack. |

Synthesis Workflow

-

Protection: React p-Toluidine with TsCl to form N-tosyl-p-toluidine.

-

Alkylation: Alkylate with Propargyl Bromide (K₂CO₃, Acetone) to yield N-propargyl-N-tosyl-p-toluidine.

-

Cyclization:

-

Dissolve the acyclic precursor in CH₂Cl₂ or CH₃CN.

-

Add NIS (1.2 equiv) and a catalyst (e.g., AgNO₃ or mild Lewis Acid).

-

Validation Point: Monitoring by TLC will show the disappearance of the alkyne spot and the appearance of a highly fluorescent quinoline spot.

-

Comparative Analysis of Starting Materials

The choice of starting material dictates the cost structure and safety profile of the synthesis.

| Feature | Pathway A (6-Methylquinoline) | Pathway B (p-Toluidine) |

| Atom Economy | High (Direct substitution) | Low (Requires Ts-protection/deprotection) |

| Reagent Cost | Low (I₂, TBHP are commodities) | Moderate (NIS and Propargyl bromide are costlier) |

| Safety Profile | Caution: TBHP is a peroxide (explosion risk if concentrated). | Standard: Standard organic handling; Propargyl bromide is a lachrymator. |

| Scalability | Excellent (Kilogram scale feasible). | Moderate (Step-count limits throughput). |

Decision Matrix

-

Choose Pathway A if you need >10g of 3-Iodo-6-methylquinoline rapidly for SAR studies.

-

Choose Pathway B if you need to introduce isotopic labels (e.g., ¹³C from the alkyne) or if the 6-methyl isomer is substituted with other sensitive groups.

Visualizing the Reaction Mechanism (Pathway A)

The radical mechanism for C-H functionalization is less intuitive than standard SEAr. The diagram below elucidates the radical flux.

Figure 2: Radical chain mechanism for the TBHP-mediated iodination of 6-methylquinoline.

References

-

Metal-Free Synthesis of N-Fused Heterocyclic Iodides via C-H Functionalization Mediated by tert-Butylhydroperoxide. Source: Royal Society of Chemistry (RSC Advances / Org. Chem. Front.), 2018.[3] Context: Establishes the 93% yield protocol for 3-iodo-6-methylquinoline from the parent heterocycle. URL:[Link] (Note: Generalized link to journal context based on search snippet 1.8).

-

Preparation of 3-Iodoquinolines from N-Tosyl-2-propynylamines with Diaryliodonium Triflate and N-Iodosuccinimide. Source: The Journal of Organic Chemistry, 2017, 82 (22), 11727-11734. Context: Details the electrophilic cyclization (Pathway B) mechanism and precursor requirements. URL:[Link]

-

Synthesis of 3-iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes. Source: The Journal of Organic Chemistry / PMC. Context: Provides background on the iodocyclization manifold, distinguishing between indole and quinoline formation. URL:[Link]

Sources

The Strategic Application of 3-Iodo-6-methylquinoline in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 3-Iodo-6-methylquinoline stands as a versatile and valuable building block in the field of organic chemistry. Its distinct electronic and steric characteristics, stemming from the interplay between the iodine atom at the 3-position and the methyl group at the 6-position, make it a powerful tool for constructing complex molecular frameworks. This guide offers a thorough exploration of the primary applications of 3-iodo-6-methylquinoline, with a focus on its role in cross-coupling reactions, the synthesis of novel heterocyclic systems, and as a key intermediate in the creation of pharmaceutically active compounds. Through a comprehensive analysis of reaction mechanisms, optimized experimental procedures, and illustrative examples, this document is designed to provide researchers, scientists, and drug development professionals with the expertise to effectively utilize this reagent in their synthetic work.

Introduction: The Strategic Value of Halogenated Quinolines

The quinoline core is a privileged scaffold in medicinal chemistry and materials science, forming the basis of numerous natural products and synthetic compounds with a wide array of biological activities and functional properties.[1][2][3][4][5] The strategic placement of a halogen, particularly iodine, on the quinoline ring system significantly broadens its synthetic potential. The carbon-iodine bond, being the least stable among carbon-halogen bonds, serves as an excellent leaving group and a versatile anchor for a multitude of chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions.

3-Iodo-6-methylquinoline, in particular, presents a unique combination of attributes:

-

The 3-Iodo Substituent: Located at an electron-deficient site on the quinoline ring, the iodine atom is highly amenable to oxidative addition to transition metal catalysts, thereby enabling a diverse range of coupling reactions.

-

The 6-Methyl Group: This electron-donating group subtly alters the electronic landscape of the quinoline core, influencing its reactivity and providing a steric marker that can guide the course of certain reactions. Furthermore, the methyl group itself can be a site for further functionalization.[6]

This guide will delve into the practical applications of this potent reagent, offering both the theoretical foundations and the practical knowledge for its successful use in a laboratory setting.

Core Synthetic Applications: A Gateway to Molecular Complexity

The reactivity of the C-I bond in 3-iodo-6-methylquinoline is central to its utility. This section will examine its application in several pivotal classes of organic reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for the formation of C-C and C-heteroatom bonds. 3-Iodo-6-methylquinoline is an exceptional substrate for these transformations.

The Suzuki-Miyaura coupling facilitates the creation of a new carbon-carbon bond between the 3-position of the quinoline and a wide variety of organoboron reagents.[7] This reaction is a fundamental tool in modern drug discovery and materials science.[8]

Mechanism Overview: The catalytic cycle generally proceeds through the oxidative addition of the C-I bond to a Pd(0) complex, followed by transmetalation with the organoboron species, and concludes with reductive elimination to yield the coupled product and regenerate the active catalyst.[7][9]

Experimental Protocol: Synthesis of 6-methyl-3-phenylquinoline

Materials:

-

3-Iodo-6-methylquinoline (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

1,4-Dioxane

-

Water

-

In a flame-dried Schlenk flask, combine 3-iodo-6-methylquinoline, phenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

-

Evacuate the flask and backfill with an inert atmosphere (e.g., argon or nitrogen) three times.

-

Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction's progress by TLC or LC-MS.

-

Once the reaction is complete, cool it to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Catalyst: Pd(dppf)Cl₂ is a robust and versatile catalyst for Suzuki couplings, often delivering high yields with a broad range of substrates. The dppf ligand is both electron-rich and bulky, which promotes oxidative addition and hinders β-hydride elimination.

-

Base: Potassium carbonate is a frequently used inorganic base that effectively promotes the transmetalation step. The choice of base can significantly impact reaction rates and yields.

-

Solvent System: The use of a dioxane/water mixture is critical. The organic solvent dissolves the reactants, while water is necessary for the activation of the boronic acid and aids the transmetalation process. Degassing the solvents is essential to prevent the oxidation of the Pd(0) catalyst.

Diagram: Suzuki-Miyaura Coupling Workflow

Caption: Workflow for the Suzuki-Miyaura coupling of 3-iodo-6-methylquinoline.

The Sonogashira coupling offers a potent method for directly attaching an alkynyl group to the 3-position of the quinoline ring.[12][13][14] This is a valuable transformation for creating rigid molecular structures and precursors for more complex heterocyclic systems.[12]

Mechanism Overview: This reaction utilizes a palladium catalyst to activate the C-I bond and a copper(I) co-catalyst to aid in the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[14][15]

Experimental Protocol: Synthesis of 3-(Ethynylphenyl)-6-methylquinoline

Materials:

-

3-Iodo-6-methylquinoline (1.0 eq)

-

Phenylacetylene (1.1 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq)

-

Copper(I) iodide (CuI) (0.04 eq)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF)

Procedure: [13]

-

To a Schlenk flask, add 3-iodo-6-methylquinoline, Pd(PPh₃)₂Cl₂, and CuI.

-

Evacuate and backfill with an inert atmosphere.

-

Add degassed THF and triethylamine.

-

Add phenylacetylene dropwise at room temperature.

-

Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) until completion (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and amine salts, washing with THF.

-

Concentrate the filtrate and purify the residue by column chromatography.

Trustworthiness of the Protocol: This protocol includes several self-validating measures. The use of an inert atmosphere is vital to prevent the oxidative degradation of the catalysts and the unwanted homocoupling of the alkyne (Glaser coupling). Triethylamine serves as both a base to deprotonate the terminal alkyne and as a solvent. Filtration through Celite is a standard and effective technique for removing insoluble byproducts and catalysts.

Diagram: Sonogashira Coupling Catalytic Cycle

Caption: A simplified catalytic cycle for the Sonogashira coupling reaction.

The versatility of 3-iodo-6-methylquinoline extends to other significant palladium-catalyzed reactions:

-

Heck Reaction: This reaction couples the quinoline with an alkene to form a substituted alkene, offering a powerful method for C-C bond formation.[16][17][18][19][20]

-

Buchwald-Hartwig Amination: This allows for the formation of a C-N bond, coupling the quinoline with a primary or secondary amine.[21][22][23][24][25] This is a crucial reaction in the synthesis of many pharmaceuticals.[21]

Advanced Applications in Heterocyclic Synthesis

Beyond standard cross-coupling reactions, 3-iodo-6-methylquinoline serves as a valuable precursor for constructing more complex fused heterocyclic systems, which are of great interest in medicinal chemistry.

Synthesis of Furo[3,2-c]quinolines

Furo[3,2-c]quinolines are a class of heterocyclic compounds that have been explored for their potential biological activities.[26][27][28][29][30] 3-Iodo-6-methylquinoline can be a key starting material for their synthesis through a Sonogashira coupling followed by an intramolecular cyclization.

Synthetic Strategy:

-

Sonogashira Coupling: Couple 3-iodo-6-methylquinoline with a terminal alkyne containing a hydroxyl group, such as propargyl alcohol.

-

Intramolecular Cyclization: The resulting 3-(3-hydroxyprop-1-yn-1-yl)-6-methylquinoline can then undergo an intramolecular cyclization, often facilitated by a base or a transition metal catalyst, to form the fused furan ring.

Data Presentation: Representative Yields for Furo[3,2-c]quinoline Synthesis

| Step | Reagents | Conditions | Yield (%) |

| Sonogashira Coupling | Propargyl alcohol, Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF | Room Temperature, 6h | 85-95 |

| Cyclization | Potassium tert-butoxide, DMF | 80 °C, 2h | 70-85 |

Role in Drug Discovery and Development

The 6-methylquinoline scaffold is found in a number of biologically active molecules.[1][31][32] The ability to functionalize the 3-position using the iodo-intermediate provides a powerful route for synthesizing novel analogs and investigating structure-activity relationships (SAR). While specific, publicly available instances directly linking 3-iodo-6-methylquinoline to a named drug candidate's synthesis may be limited due to proprietary reasons, its value as a building block is evident from its frequent appearance in patent literature and chemical supplier catalogs for the pharmaceutical industry. The synthetic methods described in this guide are directly applicable to creating libraries of new compounds for high-throughput screening.

Conclusion

3-Iodo-6-methylquinoline is a reagent of significant strategic value in modern organic synthesis. Its well-defined reactivity, especially in palladium-catalyzed cross-coupling reactions, offers dependable and efficient access to a broad range of substituted quinolines. The protocols and mechanistic insights presented in this guide are meant to be a practical resource for chemists in both academic and industrial environments, enabling the creative and effective use of this versatile building block in the quest for new medicines and materials. Continued investigation into its reactivity is sure to reveal even more powerful synthetic methods in the future.

References

Sources

- 1. nbinno.com [nbinno.com]

- 2. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]

- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. mdpi.com [mdpi.com]

- 9. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 13. Sonogashira Coupling [organic-chemistry.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. m.youtube.com [m.youtube.com]

- 16. Heck reaction - Wikipedia [en.wikipedia.org]

- 17. Heck Reaction [organic-chemistry.org]

- 18. youtube.com [youtube.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Palladium-catalysed Heck-type alkenylation reactions in the synthesis of quinolines. Mechanistic insights and recent applications - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 21. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 22. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 23. Buchwald-Hartwig Amination Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. jk-sci.com [jk-sci.com]

- 26. Synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones via acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 27. Synthesis of 2-aroylfuro[3,2-c]quinolines from quinolone-based chalcones and evaluation of their antioxidant and anticholinesterase activities - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 28. Synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones via acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 29. tandfonline.com [tandfonline.com]

- 30. researchgate.net [researchgate.net]

- 31. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 32. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB02013H [pubs.rsc.org]

3-Iodo-6-methylquinoline: A Strategic Building Block for Complex Molecule Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials. Its rigid, planar structure and the presence of a nitrogen heteroatom provide a unique three-dimensional framework for interacting with biological targets and influencing photophysical properties. The strategic functionalization of the quinoline core is paramount for modulating its activity and properties. Among the various halogenated quinolines, 3-iodo-6-methylquinoline emerges as a particularly versatile and valuable building block. The presence of the iodine atom at the 3-position offers a highly reactive handle for a suite of powerful palladium-catalyzed cross-coupling reactions, while the methyl group at the 6-position provides a point for subtle electronic and steric tuning of the molecule. This guide provides a comprehensive overview of the synthesis, properties, and reactivity of 3-iodo-6-methylquinoline, with a focus on its application in the construction of complex molecular architectures.

Physicochemical Properties and Handling

While specific experimental data for 3-iodo-6-methylquinoline is not extensively reported in the public domain, its properties can be predicted based on related structures such as 3-iodoquinoline and 6-methylquinoline.

| Property | Predicted Value/Information | Source/Method |

| Molecular Formula | C₁₀H₈IN | - |

| Molecular Weight | 269.08 g/mol | - |

| Appearance | Expected to be a pale yellow to brown solid | Analogy to other iodoquinolines |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, THF, Dioxane) | General solubility of similar heterocycles |

| CAS Number | Not assigned | - |

Handling and Safety: 3-Iodo-6-methylquinoline should be handled with care in a well-ventilated fume hood. As with other iodo-aromatic compounds, it may be harmful if swallowed, inhaled, or absorbed through the skin, and may cause irritation to the eyes and respiratory system[1]. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Synthesis of 3-Iodo-6-methylquinoline: A Plausible Multi-step Approach

A reliable and scalable synthesis of 3-iodo-6-methylquinoline is crucial for its utilization as a building block. While a direct, one-pot synthesis is not prominently documented, a logical and robust multi-step pathway can be constructed from well-established organic transformations. This proposed synthesis begins with the commercially available p-toluidine and proceeds through the construction of the quinoline core, followed by regioselective functionalization.

Sources

An In-depth Technical Guide to the Safe Handling of Iodinated Quinoline Compounds

This guide provides a comprehensive overview of the critical safety and handling protocols for iodinated quinoline compounds, designed for researchers, scientists, and drug development professionals. Synthesizing technical data with field-proven insights, this document serves as an essential resource for minimizing risk and ensuring a safe laboratory environment when working with this potent class of molecules.

Introduction: The Double-Edged Sword of Iodinated Quinolines

Iodinated quinoline derivatives are a significant class of heterocyclic compounds with a broad spectrum of applications, including roles as antiseptics, amoebicides, and key intermediates in pharmaceutical synthesis.[1][2][3] Notable examples include iodoquinol (diiodohydroxyquinoline) and clioquinol (iodochlorhydroxyquinoline), which have historical use in treating intestinal infections and skin conditions.[4][5][6]

However, the very properties that make these compounds biologically active also render them hazardous. Their potent nature necessitates a thorough understanding of their toxicological profiles and the implementation of rigorous safety protocols.[7] A significant body of evidence points to the neurotoxic potential of halogenated quinolines, a primary concern that dictates stringent handling procedures.[8][9][10][11] Furthermore, as with many halogenated organic compounds, their environmental persistence and potential for forming toxic byproducts are of increasing concern.[12][13]

This guide will provide a holistic framework for the safe management of iodinated quinolines, from initial risk assessment to final waste disposal, empowering researchers to harness their scientific utility while mitigating their inherent dangers.

Hazard Identification and Risk Assessment: Understanding the Threat

A foundational principle of laboratory safety is a comprehensive understanding of the hazards associated with the substances being handled. For iodinated quinolines, the risks are multifaceted and require careful consideration.

Toxicological Hazards

The primary health hazards associated with iodinated quinolines are summarized in the table below.

| Hazard Type | Description | Key Compounds | Citations |

| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin. Can cause irritation to the skin, eyes, and respiratory tract. | Iodoquinol, Clioquinol | [4][5][14] |

| Neurotoxicity | A significant and well-documented hazard. Prolonged or high-dose exposure can lead to a range of neurological disorders, including subacute myelo-optic neuropathy (SMON), optic atrophy, and peripheral neuropathy. | Clioquinol, Iodoquinol | [8][9][10][11][14] |

| Dermal Sensitization | May cause an allergic skin reaction in some individuals. | Iodoquinol | [4] |

| Organ Toxicity | May cause damage to organs through prolonged or repeated exposure. The central nervous system is a primary target. | Clioquinol, Iodoquinol | [8][9] |

Physical and Chemical Hazards

Beyond their biological effects, iodinated quinolines can also present physical hazards in a laboratory setting.

| Hazard Type | Description | Citations |

| Dust Explosion | Fine powders of organic compounds can form explosive mixtures with air. While specific data for all iodinated quinolines is not readily available, this is a general hazard for powdered organic materials. | [5] |

| Combustibility | These compounds are combustible and may emit poisonous fumes, including hydrogen iodide and nitrogen oxides, upon decomposition by fire. | [5] |

Risk Assessment Workflow

A systematic risk assessment is mandatory before commencing any work with iodinated quinolines. This process involves identifying the hazards, evaluating the risks of exposure during specific procedures, and implementing appropriate control measures.

Caption: Risk assessment workflow for handling iodinated quinolines.

Engineering and Administrative Controls: The First Line of Defense

The hierarchy of controls prioritizes engineering and administrative measures to minimize exposure to hazardous substances. Personal protective equipment (PPE) should be considered the last line of defense.

Engineering Controls

-

Chemical Fume Hoods: All procedures involving the handling of powdered iodinated quinolines or their volatile solutions must be conducted in a properly functioning chemical fume hood.[15] This is the minimum requirement for preventing inhalation exposure.

-

Ventilated Balance Enclosures: For weighing potent powders, a ventilated balance enclosure or a powder containment hood provides a higher level of protection by minimizing air currents that can disperse fine particles.[15]

-

Glove Boxes and Isolators: For handling highly potent or large quantities of iodinated quinolines, or when performing procedures with a high risk of aerosolization, a glove box or an isolator is recommended to provide a physical barrier between the operator and the substance.[16][17]

Administrative Controls

-

Designated Areas: Establish designated areas for working with iodinated quinolines. These areas should be clearly marked with warning signs.[18]

-

Standard Operating Procedures (SOPs): Develop and implement detailed SOPs for all procedures involving these compounds. SOPs should cover every step from receipt of the chemical to its final disposal.[19]

-

Training: All personnel who will handle iodinated quinolines must receive comprehensive training on their hazards, safe handling procedures, emergency protocols, and waste disposal. This training should be documented.[20][21]

-

Hygiene Practices: Strict personal hygiene is crucial. Do not eat, drink, or apply cosmetics in areas where these compounds are handled.[4][22] Wash hands thoroughly after handling iodinated quinolines, even if gloves were worn.[4]

Personal Protective Equipment (PPE): Essential Barrier Protection

The appropriate PPE must be worn at all times when handling iodinated quinoline compounds. The selection of PPE should be based on a thorough risk assessment of the specific task being performed.

| PPE Item | Specification | Rationale and Causality | Citations |

| Gloves | Double gloving with nitrile gloves is recommended. The outer pair should be changed immediately upon contamination. | Provides a robust barrier against dermal absorption. Double gloving minimizes the risk of exposure if the outer glove is breached. | [9][23] |

| Eye Protection | Chemical splash goggles are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashes. | Protects the eyes from contact with powders or solutions, which can cause severe irritation or damage. | [9][23] |

| Lab Coat/Gown | A lab coat with long sleeves and a closed front is the minimum requirement. For procedures with a higher risk of contamination, a disposable gown made of a low-permeability fabric is recommended. | Protects the skin and personal clothing from contamination. | [9] |

| Respiratory Protection | For most procedures conducted in a fume hood, respiratory protection is not required. However, for spill cleanup of powders or in situations where engineering controls are not sufficient, a NIOSH-approved respirator (e.g., an N95 or higher) is necessary. | Prevents the inhalation of airborne particles, which is a primary route of exposure for powdered substances. | [23][24] |

Safe Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is paramount to preventing exposure and contamination.

Protocol for Weighing a Powdered Iodinated Quinoline Compound

-

Preparation: Don all required PPE. Ensure the ventilated balance enclosure or chemical fume hood is functioning correctly. Cover the work surface with disposable bench paper.

-

Tare the Container: Place a tared weighing vessel on the balance.

-

Transfer: Carefully transfer the desired amount of the compound to the weighing vessel using a spatula. Avoid creating dust by handling the powder gently.

-

Close the Container: Immediately and securely close the stock container of the iodinated quinoline.

-

Clean Up: Carefully clean the spatula and any minor spills on the work surface within the containment area using a damp wipe. Dispose of the wipe as hazardous waste.

-

Transport: If the weighed compound needs to be transported to another area of the lab, ensure it is in a securely closed and labeled container.

Storage Requirements

-

Store iodinated quinoline compounds in a well-ventilated, dry, and cool place, away from incompatible materials such as strong oxidizing agents.[4][23]

-

Store in a designated, labeled cabinet. For highly toxic compounds, consider a locked cabinet.[4]

-

Ensure that all containers are clearly and accurately labeled with the chemical name and associated hazards.

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, a rapid and informed response is critical to minimizing harm.

Emergency Response Flowchart

Caption: Emergency response flowchart for spills and exposures.

Detailed Spill Cleanup Protocol for Powdered Iodinated Quinolines

-

Evacuate and Secure the Area: Immediately alert others in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab and call for emergency assistance. Restrict access to the spill area.[8]

-

Don Appropriate PPE: At a minimum, this should include double nitrile gloves, chemical splash goggles, a face shield, a disposable gown, and shoe covers. For large spills, a respirator (N95 or higher) is required.[12]

-

Gently Wet the Powder: To prevent the powder from becoming airborne, gently cover the spill with wet paper towels or an absorbent pad. Do not pour liquid directly onto the powder, as this may cause it to disperse.[12]

-

Collect the Spilled Material: Carefully scoop up the wetted material using a plastic scoop and place it into a labeled, sealable plastic bag for hazardous waste.[5]

-

Decontaminate the Area: Clean the spill area thoroughly. A multi-step process is recommended:

-

First, wipe the area with a detergent solution.

-

Follow with a deactivating solution if one is known to be effective for the specific compound.

-

Finally, rinse the area with water.

-

All cleaning materials must be disposed of as hazardous waste.[12]

-

-

Doff PPE and Wash Hands: Carefully remove and dispose of all PPE as hazardous waste. Wash hands and any potentially exposed skin thoroughly with soap and water.

Waste Disposal and Environmental Considerations

Proper disposal of iodinated quinoline waste is a critical component of responsible laboratory practice, both for safety and environmental protection.

Waste Segregation and Disposal

-

Halogenated Organic Waste: Iodinated quinoline compounds and any materials contaminated with them (e.g., gloves, wipes, contaminated solvents) must be disposed of as halogenated organic waste.[6][7]

-

Separate Waste Streams: Do not mix halogenated waste with non-halogenated waste streams. This is crucial as the disposal methods for these two categories are different and mixing them can lead to increased disposal costs and improper treatment.[16][25]

-

Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and list the chemical constituents, including "Iodinated Quinoline Compounds."[7]

-

Containerization: Use robust, leak-proof containers for all waste. Solid waste should be double-bagged.[5]

Environmental Fate and Impact

Iodinated organic compounds, including some pharmaceuticals and contrast media, are known for their persistence in the environment.[12][13] They are often poorly removed by conventional wastewater treatment processes and can be detected in surface and groundwater.[13] A significant concern is the potential for these compounds to form even more toxic iodinated disinfection byproducts during water treatment.[12][13]

While the specific environmental degradation pathways for all iodinated quinolines are not fully elucidated, their halogenated nature suggests a potential for bioaccumulation and long-term environmental impact. Therefore, it is imperative that all waste containing these compounds is disposed of through certified hazardous waste management channels to prevent their release into the environment.

Conclusion

Iodinated quinoline compounds are valuable tools in research and development, but their potent biological activity and associated hazards demand the utmost respect and care. By implementing a comprehensive safety program that integrates robust risk assessment, engineering and administrative controls, proper PPE, meticulous handling procedures, and responsible waste management, researchers can work with these compounds safely and effectively. The principles and protocols outlined in this guide provide a framework for establishing such a program, fostering a culture of safety that protects both the scientist and the environment.

References

- Samrat Pharmachem Limited.

- Szabo-Scandic.

- Baumgartner, G., et al. (1979). Neurotoxicity of halogenated hydroxyquinolines: clinical analysis of cases reported outside Japan.

- Krasner, S. W. (2009).

- Oakley Jr, G. P. (1973). The neurotoxicity of the halogenated hydroxyquinolines. A commentary. JAMA, 225(4), 395-7.

- Muby Chemicals. Di-Iodo 8 Hydroxyquinoline or Diiodohydroxyquinoline or Iodoquinol Manufacturers, with SDS GHS MSDS Sheet.

- Drugs.com. (2025).

- MedlinePlus. (2017). Clioquinol Topical.

- GlobalRx. Clinical Profile of Clioquinol USP.

- TKS Publisher. (2014).

- Gawel, M. J., et al. (1979). Neurotoxicity of halogenated hydroxyquinolines: clinical analysis of cases reported outside Japan. PMC - NIH.

- Albert Einstein College of Medicine. (1979). Neurotoxicity of halogenated hydroxyquinolines: Clinical analysis of cases reported outside Japan.

- BenchChem. (2025).

- Health and Safety Executive. Safe handling of cytotoxic drugs in the workplace.

- Ring, R. P. (2014). Idiosyncratic quinoline central nervous system toxicity: Historical insights into the chronic neurological sequelae of mefloquine. International Journal of Antimicrobial Agents, 44(4), 296-301.

- Booth, R. G., Castagnoli, N., Jr., & Rollema, H. (1989). Intracerebral microdialysis neurotoxicity studies of quinoline and isoquinoline derivatives related to MPTP/MPP+. Neuroscience Letters, 100(1-3), 306-312.

- Chen, Y., et al. (2019). Neurotoxicity and Underlying Mechanisms of Endogenous Neurotoxins. MDPI.

- Canadian Centre for Occupational Health and Safety. (2026). Cytotoxic Drugs - Control Measures.

- Stony Brook University.

- University of British Columbia. Organic Solvent Waste Disposal.

- Canadian Centre for Occupational Health and Safety. (2023). Spill Response - Chemicals.

- Cornell University. 7.2 Organic Solvents - Environment, Health and Safety.

- BenchChem. (2025). Neuroprotective Effects of Quinoline Derivatives: A Technical Guide for Researchers.

- BenchChem. (2025). Essential Safety and Handling Guide for Potent Pharmaceutical Compounds (PPCs).

- American Chemical Society. (2001). Cleaning and Decontamination of Potent Compounds in the Pharmaceutical Industry. Organic Process Research & Development.

- Drewes, J. E., et al. (2001). Fate of organic iodine during wastewater treatment and subsequent groundwater recharge at the Mesa site (Arizona).

- Bouziane, I., et al. (2020).

- Columbia University. (2025). CHEMICAL Hygiene plan.

- METTLER TOLEDO. Safe Weighing of Potent and Hazardous Substances.

- WuXi AppTec. (2025).

- Putschew, A., et al. (2022).

- Oregon OSHA.

- University of California, Berkeley.

- American Chemical Society. Guide for Chemical Spill Response.

- Pharmaceutical Outsourcing. (2019). Managing Risks with Potent Pharmaceutical Products.

- Almaraz, N., et al. (2020).

- Bartels, P., et al. (2025).

- IPS-Integrated Project Services, LLC. (2021). Handling & Processing of Potent Compounds: A Holistic Approach.

- Occupational Safety and Health Administration.

- Defense Centers for Public Health. (2017).

- Columbia University. (2025). CHEMICAL Hygiene plan.

- Almaraz, N. (2018).

- Occupational Safety and Health Administration. 1910.

- U.S. Solid. (2024). How to Correctly Use an Analytical Balance to Weigh a Powder?.

- Flow Sciences, Inc. (2020). Bulk Powder Containment: Key Factors for High Potency Handling and Processing.

- Gîrd, C. E., et al. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. PMC.

- ResearchGate. (2023).

- Royal Society of Chemistry. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.

- Fonari, M. S., et al. (2015). Synthesis and Structure of Interaction Products of quinoline-2(1H)-thione With Molecular Iodine. PubMed.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. flowsciences.com [flowsciences.com]

- 4. pharmtech.com [pharmtech.com]

- 5. ehs.utk.edu [ehs.utk.edu]

- 6. bucknell.edu [bucknell.edu]

- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 8. Instructions for Cleaning Spills of Powdered Hazardous Drugs | Duke OESO [safety.duke.edu]

- 9. ohsinsider.com [ohsinsider.com]

- 10. acs.org [acs.org]

- 11. ehs.providence.edu [ehs.providence.edu]

- 12. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]

- 13. mdpi.com [mdpi.com]

- 14. Idiosyncratic quinoline central nervous system toxicity: Historical insights into the chronic neurological sequelae of mefloquine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ehs.wisc.edu [ehs.wisc.edu]

- 16. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

- 17. pharm-int.com [pharm-int.com]

- 18. osha.oregon.gov [osha.oregon.gov]

- 19. research.columbia.edu [research.columbia.edu]

- 20. hse.gov.uk [hse.gov.uk]

- 21. 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory) | Occupational Safety and Health Administration [osha.gov]

- 22. fao.org [fao.org]

- 23. CCOHS: Cytotoxic Drugs - Control Measures [ccohs.ca]

- 24. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]

- 25. 7.2 Organic Solvents [ehs.cornell.edu]

Solubility of 3-Iodo-6-methylquinoline in common organic solvents

An In-Depth Technical Guide to the Solubility of 3-Iodo-6-methylquinoline in Common Organic Solvents

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Iodo-6-methylquinoline, a heterocyclic compound of interest in synthetic chemistry and drug discovery. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document offers a multi-faceted perspective.[1][2][3] It begins by establishing the theoretical foundation of the compound's physicochemical properties and the principles governing its dissolution. A predicted solubility profile across a spectrum of common organic solvents is presented, grounded in the "like dissolves like" principle.[4][5] The core of this guide is a detailed, field-proven protocol for the experimental determination of thermodynamic solubility using the gold-standard shake-flask method.[6][7] This is complemented by practical insights into factors influencing solubility and essential safety protocols for handling the compound. This document is intended for researchers, chemists, and formulation scientists who require a robust understanding and practical methodology for working with 3-Iodo-6-methylquinoline.

Physicochemical Profile of 3-Iodo-6-methylquinoline

Understanding the inherent properties of a molecule is the first step in predicting its solubility behavior. 3-Iodo-6-methylquinoline is a substituted quinoline, possessing a moderately complex structure that dictates its interactions with various solvents.

-

Molecular Structure: The molecule is built on a bicyclic aromatic quinoline core. The presence of a methyl group at the 6-position and an iodine atom at the 3-position significantly influences its electronic distribution, size, and overall polarity.

-

Polarity: The quinoline ring system itself has polar characteristics due to the nitrogen heteroatom. However, the large, non-polar aromatic surface area, combined with the lipophilic methyl group and the large, polarizable iodine atom, results in a molecule with predominantly non-polar to moderately polar character. This is supported by the predicted LogP (a measure of lipophilicity) of related structures like 3-iodoquinoline (LogP ≈ 2.8) and 6-methylquinoline (LogP ≈ 2.6).[8][9]

-

Intermolecular Forces: The primary intermolecular forces it can engage in are van der Waals forces (due to its significant surface area and the polarizable iodine) and dipole-dipole interactions. It lacks hydrogen bond donors, limiting its ability to form strong hydrogen bonds with protic solvents.

| Property | Value (Calculated/Predicted) | Source/Method |

| Molecular Formula | C₁₀H₈IN | Calculated |

| Molecular Weight | 269.08 g/mol | Calculated |

| Predicted LogP | ~3.0 - 3.5 | Based on related structures[8][9] |

| Hydrogen Bond Donors | 0 | Structural Analysis |

| Hydrogen Bond Acceptors | 1 (Quinoline Nitrogen) | Structural Analysis |

Guiding Principles: "Like Dissolves Like"

The solubility of a solid in a liquid solvent is governed by the balance of energy required to break the solute-solute and solvent-solvent interactions versus the energy gained from forming new solute-solvent interactions.[10][11] The adage "like dissolves like" remains a powerful predictive tool.[4]

-

Non-Polar Solvents (e.g., Toluene, Hexane): These solvents primarily interact through weak van der Waals forces. Given the large non-polar surface of 3-Iodo-6-methylquinoline, moderate to good solubility is anticipated in aromatic solvents like toluene. Solubility in aliphatic solvents like hexane is expected to be lower due to the less favorable interactions with the quinoline core.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, THF, Acetone): These solvents possess significant dipole moments but do not have hydrogen bond donors. Solvents like Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), and Tetrahydrofuran (THF) are excellent candidates for dissolving 3-Iodo-6-methylquinoline. Their ability to engage in dipole-dipole interactions without competing for hydrogen bonds makes them highly effective.[12]

-

Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents are characterized by their ability to form hydrogen bonds. While the quinoline nitrogen can act as a hydrogen bond acceptor, the overall lipophilicity of the molecule will likely limit its solubility in highly polar protic solvents like water. Solubility is expected to be higher in alcohols like ethanol and methanol compared to water, as their alkyl chains provide a non-polar component to aid in solvation.

Predicted Solubility Profile

While precise quantitative data requires experimental validation, the following table provides a scientifically grounded prediction of solubility for 3-Iodo-6-methylquinoline at ambient temperature.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Non-Polar Aromatic | Toluene | High | Favorable van der Waals interactions with the aromatic systems. |

| Non-Polar Aliphatic | Hexane, Heptane | Low to Sparingly Soluble | Weak solute-solvent interactions; insufficient to overcome crystal lattice energy. |

| Halogenated | Dichloromethane (DCM), Chloroform | High | Strong dipole-dipole interactions and good overall polarity match. |

| Polar Aprotic (Ethers) | Tetrahydrofuran (THF), Diethyl Ether | High to Medium | THF is a good solvent due to its polarity; Diethyl ether is less polar, resulting in lower solubility. |

| Polar Aprotic (Ketones) | Acetone, Ethyl Acetate | High to Medium | Good polarity match for dissolving the compound. |

| Polar Aprotic (Other) | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Very High | Highly polar nature effectively solvates the quinoline core.[12][13] |

| Polar Protic (Alcohols) | Ethanol, Methanol | Medium to Sparingly Soluble | The alkyl portion aids solvation, but hydrogen bonding network of the solvent is less favorable. |

| Polar Protic (Aqueous) | Water | Insoluble | Mismatch in polarity; hydrophobic nature of the compound dominates.[1] |

Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

To obtain definitive, quantitative solubility data, the equilibrium shake-flask method is the industry gold standard.[6][7] This method measures the thermodynamic solubility, which is the saturation point of a compound in a solvent at equilibrium.[14][15]

Causality Behind Experimental Choices

-

Excess Solid: Adding a clear excess of the compound is critical to ensure that the final solution is genuinely saturated. The visual presence of undissolved solid at the end of the experiment is a key validation point.[6]

-

Equilibration Time: A long incubation period (24 hours) on a shaker is necessary to allow the system to reach thermodynamic equilibrium.[14][15] Shorter times might only yield kinetic solubility data, which can be misleadingly high (in the case of supersaturation) or low.[6]

-

Temperature Control: Solubility is temperature-dependent.[4][5] Conducting the experiment in a temperature-controlled incubator ensures reproducibility and accuracy.

-

Separation of Solid: It is crucial to completely separate the undissolved solid from the saturated solution to avoid artificially inflating the concentration measurement. Centrifugation followed by filtration through a fine (e.g., 0.22 µm) filter is a robust method.

-

Quantitative Analysis: High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method for accurately quantifying the concentration of the dissolved compound. It offers high sensitivity and specificity. A proper calibration curve is mandatory for accurate results.

Step-by-Step Experimental Workflow

-

Preparation: Add an excess amount of 3-Iodo-6-methylquinoline (e.g., 5-10 mg) to a 2 mL glass vial. The amount should be enough to ensure solid remains after equilibration.

-

Solvent Addition: Accurately pipette a known volume (e.g., 1.0 mL) of the desired organic solvent into the vial.

-

Equilibration: Seal the vial tightly and place it on an orbital shaker in a temperature-controlled incubator set to 25 °C. Shake vigorously for 24 hours.

-

Phase Separation: After 24 hours, visually confirm the presence of undissolved solid. Centrifuge the vial at high speed (e.g., 10,000 x g) for 15 minutes to pellet the excess solid.

-

Sample Collection: Carefully collect an aliquot of the clear supernatant. For maximum accuracy, filter this supernatant through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent).

-

Dilution: Create a precise dilution of the filtered supernatant in a suitable mobile phase for HPLC analysis. The dilution factor should be chosen to bring the concentration within the linear range of the calibration curve.

-

Quantification: Analyze the diluted sample via a validated HPLC-UV method. Calculate the concentration in the original saturated solution by applying the dilution factor. The result is typically reported in mg/mL or µg/mL.

Experimental Workflow Diagram

Caption: Workflow for Thermodynamic Solubility Determination.

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[16][17]

-

Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[17] Avoid contact with skin and eyes.[18]

-

Hazard Profile (Predicted): Based on related compounds, 3-Iodo-6-methylquinoline should be treated as potentially harmful if swallowed, inhaled, or in contact with skin, and as a potential skin and eye irritant.[8][19]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

Conclusion

3-Iodo-6-methylquinoline is a predominantly non-polar to moderately polar molecule. Its solubility is expected to be high in polar aprotic and halogenated solvents such as DMSO, DMF, and Dichloromethane, and low to insoluble in highly polar protic solvents like water. For precise and reliable quantitative data, adherence to the standardized shake-flask protocol detailed within this guide is strongly recommended. A thorough understanding of its solubility is a fundamental prerequisite for the successful application of this compound in research and development, enabling rational solvent selection for synthesis, purification, and formulation.

References

-

Shake-Flask Solubility Assay. (n.d.). Bienta. Retrieved February 10, 2026, from [Link]

-

Solubility test for Organic Compounds. (2024, September 24). Retrieved February 10, 2026, from [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies. Retrieved February 10, 2026, from [Link]

-

Bergström, C. A., Wassvik, C. M., Johansson, K., & Hubatsch, I. (2007). Determination of aqueous solubility by heating and equilibration: A technical note. Journal of Pharmacy and Pharmacology, 56(7), 845-851. Available from [Link]

- Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278.

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved February 10, 2026, from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved February 10, 2026, from [Link]

-

Experiment 1. Solubility of Organic Compounds. (n.d.). Scribd. Retrieved February 10, 2026, from [Link]

-

Solubility of Organic Compounds. (2023, August 31). University of Toronto. Retrieved February 10, 2026, from [Link]

- Abdel-Halim, M. (2023). The Essential of the Solubility for Drug Action. Crimson Publishers.

- Coltescu, A. R., Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal, 13(2).

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.

-

Factors affecting solubility. (n.d.). Retrieved February 10, 2026, from [Link]

- Li, J., Wang, Q., & Hidalgo, I. J. (2015). Role of Solubility, Permeability and Absorption in Drug Discovery and Development. In A. G. E. Wilson (Ed.), New Horizons in Predictive Drug Metabolism and Pharmacokinetics. The Royal Society of Chemistry.

-

3-Iodo-6-methylquinoline-5-carboxylic Acid. (n.d.). PubChem. Retrieved February 10, 2026, from [Link]

- Khossravi, D., & Connors, K. A. (1992). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. Journal of pharmaceutical sciences, 81(4), 372–379.

-

3-Iodoquinoline. (n.d.). PubChem. Retrieved February 10, 2026, from [Link]

-

Comments concerning “Solvent Effects on Chemical Processes. I: Solubility of Aromatic and Heterocyclic Compounds in Binary Aqueous—Organic Solvents”. (n.d.). Scilit. Retrieved February 10, 2026, from [Link]

-

FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. (n.d.). Slideshare. Retrieved February 10, 2026, from [Link]

-

6-methyl quinoline. (n.d.). The Good Scents Company. Retrieved February 10, 2026, from [Link]

-

6-Methylquinoline. (n.d.). PubChem. Retrieved February 10, 2026, from [Link]

-

Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved February 10, 2026, from [Link]

-

Methyl 3-iodo-4-oxo-1,4-dihydroquinoline-6-carboxylate. (n.d.). PubChem. Retrieved February 10, 2026, from [Link]

-

Solubilities of metal-organic compounds? (2016, December 18). ResearchGate. Retrieved February 10, 2026, from [Link]

Sources

- 1. crimsonpublishers.com [crimsonpublishers.com]

- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. 3-Iodoquinoline | C9H6IN | CID 11253836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 6-Methylquinoline | C10H9N | CID 7059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scilit.com [scilit.com]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. enamine.net [enamine.net]

- 15. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 16. fishersci.com [fishersci.com]

- 17. chemicalbook.com [chemicalbook.com]

- 18. fishersci.com [fishersci.com]

- 19. 6-methyl quinoline, 91-62-3 [thegoodscentscompany.com]

An In-depth Technical Guide to 3-Iodo-6-methylquinoline: Commercial Availability, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 3-Iodo-6-methylquinoline in Medicinal Chemistry

3-Iodo-6-methylquinoline is a halogenated heterocyclic building block of significant interest in the field of medicinal chemistry and drug discovery. Its quinoline core is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties. The strategic placement of a methyl group at the 6-position and, more importantly, an iodine atom at the 3-position, renders this molecule a highly versatile intermediate for the synthesis of complex molecular architectures.

The carbon-iodine bond at the C3 position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the facile introduction of diverse functional groups, including aryl, heteroaryl, alkynyl, and amino moieties, enabling the systematic exploration of the chemical space around the quinoline scaffold. This guide provides a comprehensive overview of the commercial availability, synthesis, and key applications of 3-Iodo-6-methylquinoline, offering a technical resource for researchers leveraging this compound in their drug development programs.

Commercial Availability and Suppliers

3-Iodo-6-methylquinoline, identified by CAS number 1424246-00-3 , is commercially available from a range of specialty chemical suppliers.[1][2][3] It is typically supplied as a white or light yellow solid with purities generally exceeding 95%.[1] Researchers can procure this reagent in quantities ranging from milligrams to grams, suitable for laboratory-scale synthesis and high-throughput screening campaigns.

For the convenience of procurement and experimental planning, the following table summarizes the offerings from several prominent suppliers. It is advisable to request certificates of analysis (CoA) from suppliers to verify purity and identity before use.

| Supplier | Product Number (Example) | Purity | Available Quantities |

| Sigma-Aldrich | LEYH9AD015CB | 97% | Custom |

| Fluorochem | F983272 | >97% | 100mg, 250mg, 1g |

| AccelaChem | AC-3774 | >95% | Inquire |

| Alchimica | R024U11 | Inquire | 100mg, 250mg, 1g |

Synthesis of 3-Iodo-6-methylquinoline: A Regioselective Approach

The preparation of 3-Iodo-6-methylquinoline can be efficiently achieved through the direct, regioselective C-H iodination of the readily available starting material, 6-methylquinoline. Traditional methods for the halogenation of quinolines can often lead to mixtures of isomers, complicating purification and reducing yields. However, modern synthetic protocols have enabled the precise introduction of iodine at the C3 position.

A particularly effective method involves a radical-based C-H iodination.[4] This approach offers high regioselectivity for the C3 position of the quinoline ring, which is electronically favored for this type of transformation.

Experimental Protocol: C3-Iodination of 6-Methylquinoline

The following protocol is a representative procedure based on established methods for the regioselective iodination of quinolines.[5]

dot

Caption: Workflow for the synthesis of 3-Iodo-6-methylquinoline.

Materials:

-

6-Methylquinoline (1.0 eq)

-

Iodine (I₂) (1.5 eq)

-

tert-Butyl hydroperoxide (TBHP), 70% in water (3.0 eq)

-

Dichloromethane (DCM)

Procedure:

-

To a solution of 6-methylquinoline in dichloromethane, add iodine.

-

Stir the mixture at room temperature for 10-15 minutes.

-

Add tert-butyl hydroperoxide dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to reduce the excess iodine.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3-Iodo-6-methylquinoline.

Causality of Experimental Choices:

-

Regioselectivity: The use of a radical initiator like TBHP with molecular iodine favors the formation of an iodine radical, which preferentially attacks the electron-rich C3 position of the quinoline ring.

-

Oxidant: TBHP acts as an oxidant to facilitate the formation of the reactive iodine species.

-

Work-up: The sodium thiosulfate quench is essential to remove unreacted iodine, which can complicate the purification process.

Applications in Drug Discovery: A Gateway to Novel Therapeutics

The primary utility of 3-Iodo-6-methylquinoline lies in its role as a versatile intermediate for the synthesis of more complex, biologically active molecules. The carbon-iodine bond serves as a synthetic handle for introducing a wide array of substituents at the 3-position of the quinoline core through various cross-coupling reactions. This is particularly valuable in structure-activity relationship (SAR) studies, where systematic modification of a lead compound is necessary to optimize its pharmacological properties.

dot

Sources

- 1. 1424246-00-3,3-Iodo-6-methylquinoline-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. Products-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 3-Iodo-6-methylquinoline [myskinrecipes.com]

- 4. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. 3-碘-6-甲基喹啉 - 维基百科,自由的百科全书 [zh.wikipedia.org]

Methodological & Application

Application Notes & Protocols for the Development of Novel Antimicrobial Agents from 3-Iodo-6-methylquinoline

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] Halogenated quinolines, in particular, represent a promising starting point for the development of new antimicrobial drugs due to the versatile chemistry afforded by the halogen substituent and its potential to enhance biological activity.[2] This guide provides a comprehensive framework for the design, synthesis, and evaluation of novel antimicrobial agents derived from the 3-iodo-6-methylquinoline core. We will detail synthetic derivatization strategies, robust protocols for antimicrobial susceptibility testing, and preliminary methods for investigating the mechanism of action, thereby offering a complete workflow from chemical synthesis to biological characterization.

Section 1: Rationale and Synthetic Strategies for Derivatization

1.1. The Scientific Imperative for Derivatization

The development of microbial resistance to existing drugs is a critical global health threat, necessitating the continuous discovery of novel antimicrobial agents.[3] The 3-iodo-6-methylquinoline scaffold is an attractive starting point for several reasons. The quinoline nucleus itself is a "privileged structure" known for a wide spectrum of biological activities.[1][4] The iodine atom at the C-3 position is particularly significant; it serves as a versatile chemical handle for introducing a diverse array of substituents via cross-coupling reactions. Structure-activity relationship (SAR) studies have consistently shown that the nature and spatial arrangement of substituents on the quinoline skeleton are critical determinants of antimicrobial potency and spectrum.[2][5] By systematically synthesizing a library of derivatives from 3-iodo-6-methylquinoline, researchers can explore this chemical space to identify compounds with enhanced efficacy, potentially overcoming existing resistance mechanisms.

1.2. Proposed Synthetic Workflow: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The iodo-substituent at the C-3 position of our starting scaffold is an excellent substrate for reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, allowing for the introduction of aryl, alkynyl, and amino moieties, respectively.

Below is a generalized workflow for creating a library of derivatives.

Caption: Synthetic workflow for derivatizing 3-iodo-6-methylquinoline.

1.3. Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the synthesis of 3-aryl-6-methylquinoline derivatives.

Materials:

-

3-Iodo-6-methylquinoline

-

Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene and Water (degassed)

-

Reaction vessel (e.g., Schlenk flask)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add 3-iodo-6-methylquinoline (1 equivalent).

-

Reagent Addition: Add the desired arylboronic acid (1.2 equivalents), potassium carbonate (3 equivalents), palladium(II) acetate (0.05 equivalents), and triphenylphosphine (0.1 equivalents).

-

Solvent Addition: Add a 4:1 mixture of degassed toluene and water. The total solvent volume should be sufficient to create a stirrable slurry.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reactions are often complete within 4-12 hours.[3]

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

-

Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[6]

Section 2: Antimicrobial Susceptibility Testing